molecular formula C18H21FN4O3 B2708633 6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide CAS No. 2034280-09-4

6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Cat. No. B2708633
CAS RN: 2034280-09-4
M. Wt: 360.389
InChI Key: OLGKAIGMFJALMN-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide, also known as EFCN, is a novel compound that has gained significant attention in the field of medicinal chemistry. EFCN is a synthetic nicotinamide that has been designed to target specific receptors in the human body. This compound has been found to have potential applications in the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

Nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog of nicotinamide adenine dinucleotide (NAD), has been developed for studying enzymatic reactions. This analog exhibits fluorescence properties that are useful in spectroscopic studies. It shows potential as a substitute for NAD(+) in various dehydrogenase-catalyzed reactions, offering insights into intramolecular interactions and enzymatic processes (Barrio, Secrist, & Leonard, 1972).

Inhibitory Effects on Nitric Oxide Production

5-Substituted 2-amino-4,6-dihydroxypyrimidines, closely related to the 5-fluoropyrimidin component of the compound, have been studied for their effects on immune-activated nitric oxide production. These compounds, particularly 5-fluoro-2-amino-4,6-dichloropyrimidine, have shown high efficacy in inhibiting nitric oxide production without affecting cell viability. This finding indicates potential applications in immunomodulation and inflammatory conditions (Jansa et al., 2014).

Na+/Ca2+ Exchange Inhibition for Neuroprotection

N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a novel potent Na+/Ca2+ exchange (NCX) inhibitor, has been explored for its protective effects against neuronal cell damage. This compound demonstrates a preference for inhibiting NCX3 over other NCX isoforms. Its potential as a neuroprotective drug is underscored by its efficacy in protecting against hypoxia/reoxygenation-induced cell damage in neuronal cells (Iwamoto & Kita, 2006).

properties

IUPAC Name

6-ethoxy-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-2-25-16-8-3-12(9-20-16)17(24)23-14-4-6-15(7-5-14)26-18-21-10-13(19)11-22-18/h3,8-11,14-15H,2,4-7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGKAIGMFJALMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

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